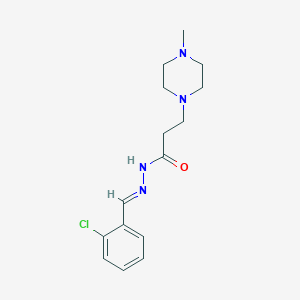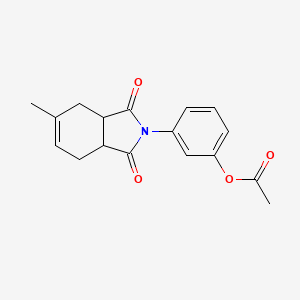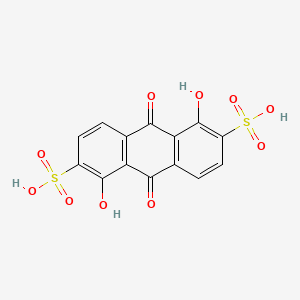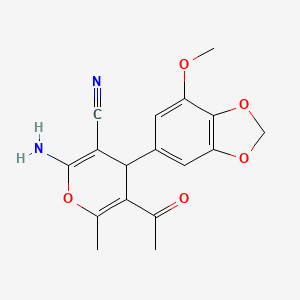
N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide
描述
N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, also known as CPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPH is a hydrazide derivative that possesses a unique structure, making it a promising candidate for drug development.
作用机制
The mechanism of action of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in various physiological processes. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2 in various cell types. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide also has some limitations, such as its poor solubility in water and some organic solvents, which can limit its bioavailability and efficacy in certain applications. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide also has limited information available on its pharmacokinetics and pharmacodynamics, which can limit its clinical translation.
未来方向
There are several future directions for the research and development of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide. One potential direction is to optimize the synthesis method to improve the yield and purity of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide in vivo to better understand its efficacy and safety. Additionally, further studies are needed to elucidate the mechanism of action of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide and to identify its molecular targets. Finally, the potential applications of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide in other fields, such as agriculture and material science, should also be explored.
科学研究应用
N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In the medical field, N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been used as a plant growth regulator to improve crop yield and quality. In material science, N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been used as a precursor for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O/c1-19-8-10-20(11-9-19)7-6-15(21)18-17-12-13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,18,21)/b17-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLXGRVPEFYWOA-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-methoxy-5-methylphenyl)-2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetamide](/img/structure/B3834089.png)
![4-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]-2-hydroxybenzoic acid](/img/structure/B3834096.png)
![N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3834101.png)
![N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3834109.png)
![4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3834112.png)
![6-[({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)amino]hexanoic acid](/img/structure/B3834122.png)

![N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate](/img/structure/B3834135.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide hydrochloride](/img/structure/B3834144.png)
![2-amino-4-(2-chlorophenyl)-5-hydroxy-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B3834151.png)
![4-hydroxy-2-[2-(3-hydroxyphenyl)vinyl]-6-methylnicotinic acid](/img/structure/B3834153.png)

